JT001

描述

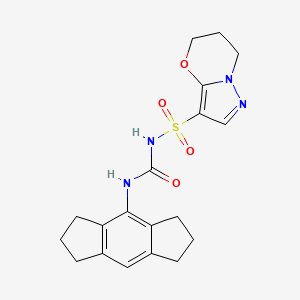

Structure

3D Structure

属性

CAS 编号 |

2238819-65-1 |

|---|---|

分子式 |

C19H22N4O4S |

分子量 |

402.5 g/mol |

IUPAC 名称 |

1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylsulfonyl)-3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)urea |

InChI |

InChI=1S/C19H22N4O4S/c24-19(22-28(25,26)16-11-20-23-8-3-9-27-18(16)23)21-17-14-6-1-4-12(14)10-13-5-2-7-15(13)17/h10-11H,1-9H2,(H2,21,22,24) |

InChI 键 |

KWSGPJCQWZMUQM-UHFFFAOYSA-N |

规范 SMILES |

C1CC2=CC3=C(CCC3)C(=C2C1)NC(=O)NS(=O)(=O)C4=C5N(CCCO5)N=C4 |

产品来源 |

United States |

Foundational & Exploratory (nlrp3 Inhibitor)

An In-depth Technical Guide to the Mechanism of Action of JT001, a Potent and Selective NLRP3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

JT001 is a potent, selective, and orally bioavailable small molecule inhibitor of the NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome.[1][2][3][4] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on the NLRP3 signaling pathway, its in vitro and in vivo potency, and the experimental methodologies used to characterize its activity. This compound effectively blocks the assembly of the NLRP3 inflammasome, leading to the inhibition of pro-inflammatory cytokine release and pyroptosis.[1][3][4] This targeted action makes this compound a promising therapeutic candidate for a range of inflammatory diseases driven by NLRP3 activation.

Introduction to the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system. It acts as a sensor for a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), which are danger signals that indicate infection, tissue injury, or metabolic dysregulation. Aberrant activation of the NLRP3 inflammasome is implicated in the pathogenesis of numerous inflammatory conditions, including cryopyrin-associated periodic syndromes (CAPS), nonalcoholic steatohepatitis (NASH), cardiovascular diseases, and neurodegenerative disorders.

Activation of the NLRP3 inflammasome is a two-step process:

-

Priming (Signal 1): This initial step is typically triggered by microbial components (e.g., lipopolysaccharide [LPS]) or endogenous cytokines (e.g., tumor necrosis factor-α [TNF-α]). This leads to the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) via the NF-κB signaling pathway.

-

Activation (Signal 2): A second, diverse stimulus, such as extracellular ATP, crystalline substances (e.g., monosodium urate crystals), or mitochondrial dysfunction, triggers the assembly of the inflammasome complex. This complex consists of NLRP3, the apoptosis-associated speck-like protein containing a CARD (ASC), and pro-caspase-1.

Upon assembly, pro-caspase-1 undergoes auto-catalytic cleavage to its active form, caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell. Caspase-1 also cleaves gasdermin D, leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.

Mechanism of Action of this compound

This compound exerts its inhibitory effect by directly targeting the NLRP3 protein and preventing the assembly of the inflammasome complex.[1][3][4] This targeted intervention effectively blocks the downstream consequences of NLRP3 activation.

The key mechanistic steps of this compound action are:

-

Inhibition of NLRP3 Inflammasome Assembly: this compound potently and selectively prevents the oligomerization of NLRP3 and its interaction with the ASC adapter protein.[1][3][4] This is a critical step in the formation of a functional inflammasome.

-

Suppression of Caspase-1 Activation: By blocking inflammasome assembly, this compound prevents the proximity-induced auto-activation of pro-caspase-1.

-

Reduction of Pro-inflammatory Cytokine Release: Consequently, the cleavage and release of mature IL-1β and IL-18 are significantly inhibited in a dose-dependent manner.

-

Prevention of Pyroptosis: this compound also prevents the caspase-1-mediated cleavage of gasdermin D, thereby inhibiting inflammatory cell death.[1][3]

dot

Caption: NLRP3 Inflammasome Signaling Pathway and Inhibition by this compound.

Quantitative Data

The potency of this compound has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound

| Cell Type | Species | Assay | Stimulus | IC50 (nM) | Reference |

| Kupffer Cells | Human | IL-1β Release | LPS + Nigericin | 62 | [3] |

| Kupffer Cells | Human | IL-18 Release | LPS + Nigericin | 74 | [3] |

| Peripheral Blood Mononuclear Cells (PBMCs) | Human | Intracellular Caspase-1 Activity | LPS + Nigericin | Not specified | [3] |

| Whole Blood | Mouse | IL-1β Production | Not specified | Not specified | [3][4] |

Table 2: In Vivo Efficacy of this compound in Mouse Models

| Mouse Model | Disease | Key Findings | Reference |

| Nlrp3A350V/+CreT | Muckle-Wells Syndrome (MWS) | Reduced hepatic inflammation, fibrosis, and cell damage. | [1][3] |

| Diet-Induced Obesity | Nonalcoholic Steatohepatitis (NASH) | Reduced hepatic inflammation. | [1][3] |

| Choline-Deficient Diet | Nonalcoholic Steatohepatitis (NASH) | Reduced hepatic inflammation, fibrosis, and cell damage. | [1][3] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro NLRP3 Inflammasome Inhibition Assay in Human Kupffer Cells

-

Objective: To determine the potency of this compound in inhibiting NLRP3-dependent IL-1β and IL-18 release from primary human Kupffer cells.

-

Cell Culture: Primary human Kupffer cells are isolated from liver tissue and cultured in appropriate media.

-

Priming: Cells are primed with Lipopolysaccharide (LPS) for 4 hours to induce the expression of NLRP3 and pro-IL-1β.

-

Inhibitor Treatment: Following priming, cells are treated with various concentrations of this compound for a specified duration.

-

Activation: The NLRP3 inflammasome is then activated by the addition of nigericin for 1 hour.

-

Cytokine Measurement: Supernatants are collected, and the concentrations of secreted IL-1β and IL-18 are quantified using enzyme-linked immunosorbent assays (ELISAs).

-

Data Analysis: IC50 values are calculated from the dose-response curves.

dot

Caption: Workflow for In Vitro NLRP3 Inhibition Assay in Kupffer Cells.

Intracellular Caspase-1 Activity Assay in Human PBMCs

-

Objective: To assess the effect of this compound on the intracellular activity of caspase-1 in human peripheral blood mononuclear cells (PBMCs).

-

Cell Isolation: PBMCs are isolated from whole blood using density gradient centrifugation.

-

Priming and Inhibition: Cells are primed with LPS and treated with this compound as described for the Kupffer cell assay.

-

Activation: The NLRP3 inflammasome is activated with nigericin.

-

Caspase-1 Activity Measurement: A fluorogenic, cell-permeable caspase-1 substrate is added to the cells. The cleavage of the substrate by active intracellular caspase-1 results in a fluorescent signal that is measured using a plate reader.

-

Data Analysis: The inhibition of caspase-1 activity is determined by comparing the fluorescence in this compound-treated cells to untreated controls.

In Vivo Efficacy in a Mouse Model of Muckle-Wells Syndrome (Nlrp3A350V/+CreT)

-

Objective: To evaluate the therapeutic efficacy of orally administered this compound in a genetic mouse model of NLRP3-driven systemic inflammation.

-

Animal Model: The Nlrp3A350V/+CreT mouse model harbors a gain-of-function mutation in the Nlrp3 gene, leading to constitutive inflammasome activation and a phenotype resembling human Muckle-Wells syndrome.

-

Drug Administration: this compound is administered orally to the mice at various doses and for a specified treatment period.

-

Assessment of Hepatic Inflammation: At the end of the treatment period, liver tissues are collected and analyzed for markers of inflammation, such as cytokine expression (e.g., IL-1β mRNA) and immune cell infiltration (histology).

-

Evaluation of Fibrosis and Cell Damage: Liver sections are stained with markers of fibrosis (e.g., Sirius Red) and cell damage (e.g., TUNEL staining for apoptosis). Serum levels of liver enzymes (e.g., ALT, AST) are also measured.

-

Data Analysis: The effects of this compound treatment are compared to a vehicle-treated control group.

dot

References

- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 2. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. MedChemExpress: Master of Bioactive Molecules | Inhibitors, Screening Libraries & Proteins [medchemexpress.eu]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Antiviral Compound JT001 (VV116)

Executive Summary

This compound, also known as VV116 or Deuremidevir, is an orally administered, deuterated hydrobromide salt of a tri-isobutyrate ester prodrug of GS-441524.[1][2] GS-441524 is the parent nucleoside and active metabolite of the intravenous antiviral agent remdesivir.[3] Developed to improve oral bioavailability and metabolic stability, VV116 has demonstrated potent antiviral activity against a range of RNA viruses, most notably SARS-CoV-2 and its variants, as well as Respiratory Syncytial Virus (RSV).[4][5][6] Its mechanism of action involves the intracellular conversion to an active nucleoside triphosphate form, which acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA synthesis.[4][7] Clinical trials have established its non-inferiority to nirmatrelvir-ritonavir in treating mild-to-moderate COVID-19, with a favorable safety profile.[8][9]

Compound Structure and Properties

This compound (VV116) is a nucleoside analog designed for enhanced oral drug delivery. The strategic deuteration and esterification of the parent nucleoside, GS-441524, result in favorable pharmacokinetic properties.[1][4]

Chemical Structure

-

IUPAC Name: [(2R,3R,4R,5R)-5-(4-amino-5-deuteriopyrrolo[2,1-f][3][4][10]triazin-7-yl)-5-cyano-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate[1]

-

SMILES: CC(C)C(=O)OCC1OC(C#N)(C(OC(=O)C(C)C)C1OC(=O)C(C)C)C2=CC(=C3[N]2N=CN=C3N)[2H][10][11]

-

InChI: InChI=1S/C24H31N5O7/c1-12(2)21(30)33-9-16-18(34-22(31)13(3)4)19(35-23(32)14(5)6)24(10-25,36-16)17-8-7-15-20(26)27-11-28-29(15)17/h7-8,11-14,16,18-19H,9H2,1-6H3,(H2,26,27,28)/t16-,18-,19-,24+/m1/s1/i7D[1][11]

Physicochemical Properties

A summary of the key physicochemical properties of this compound (VV116) is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 2647442-33-7 | [10][11] |

| Molecular Formula | C₂₄H₃₀DN₅O₇ | [11] |

| Molecular Weight | 502.54 g/mol | [10][12] |

| Appearance | Solid | [11] |

| Purity | ≥95% | [11] |

| Solubility | DMSO: ~100-245 mg/mLDMF: 20 mg/mLEthanol: Slightly soluble | [10][11][12] |

| λmax | 244 nm | [11] |

Mechanism of Action and Metabolic Pathway

This compound (VV116) is a prodrug that requires intracellular activation to exert its antiviral effect. Its primary target is the highly conserved RNA-dependent RNA polymerase (RdRp) enzyme, which is essential for the replication of RNA viruses.[6]

Upon oral administration, VV116 is rapidly and almost completely hydrolyzed into its active metabolite, the parent nucleoside 116-N1 (a deuterated analog of GS-441524).[3] This nucleoside then undergoes intracellular phosphorylation by host cell kinases to form the active nucleoside triphosphate, 116-NTP.[4][5] The 116-NTP molecule mimics natural adenosine triphosphate (ATP) and competes with it for incorporation into the nascent viral RNA chain by the RdRp.[7] Once incorporated, it causes premature termination of the elongating RNA strand, thereby halting viral replication.[7]

Preclinical and Clinical Data

This compound (VV116) has been evaluated in various in vitro, in vivo, and human clinical studies.

In Vitro Antiviral Activity

The compound has shown potent activity against several coronaviruses and RSV.

| Virus/Cell Line | Assay | Value | Reference(s) |

| SARS-CoV-2 | RdRp Inhibition | IC₅₀: 0.67 ± 0.24 µM | [10][13] |

| RSV / A549 Cells | Replication Inhibition | EC₅₀: 1.20 µM | [12] |

| RSV / A549 Cells | Cytotoxicity | CC₅₀: 95.92 µM | [12] |

| RSV / A549 Cells | Selectivity Index (SI) | 80 | [12] |

| HCoV-NL63 | Replication Inhibition | EC₅₀: 1.087 µM | [14] |

| Feline/Canine CoVs | Replication Inhibition | EC₅₀: 0.665 - 0.847 µM | [14] |

In Vivo Pharmacokinetics (Animal Models)

Pharmacokinetic studies in mice and rats demonstrate good oral bioavailability.

| Species | Dose (Oral) | Tmax (h) | Cmax (ng/mL) | AUC₀-t (ng/mL·h) | Reference(s) |

| Balb/c Mice | 25 mg/kg | 0.42 ± 0.14 | 5360 ± 560 | 11461 ± 1013 | [15] |

| Balb/c Mice | 50 mg/kg | 0.42 ± 0.14 | 11617 ± 3443 | 24594 ± 10594 | [15] |

| Balb/c Mice | 100 mg/kg | 0.42 ± 0.14 | 24017 ± 6521 | 47799 ± 11599 | [15] |

| SD Rats | 10 mg/kg | ~1.0 | ~4000 | ~10000 | [13] |

Human Pharmacokinetics and Clinical Efficacy

Phase I studies in healthy subjects and Phase III trials in COVID-19 patients have provided key data on safety and efficacy.

| Study Type | Population | Dose | Key Findings | Reference(s) |

| Phase I (SAD) | Healthy Subjects | 25-800 mg (single) | T½: 4.80–6.95 h. AUC and Cmax dose-proportional. | [16][17] |

| Phase I (MAD) | Healthy Subjects | 200, 400, 600 mg (BID) | Slight accumulation upon repeated dosing. | [16][17] |

| Phase III vs. Placebo | Mild/Moderate COVID-19 | Standard 5-day course | Shorter viral shedding time for those treated ≤5 days post-positive test (8.56 vs 11.13 days). | [18] |

| Phase III vs. Nirmatrelvir-Ritonavir | Mild/Moderate COVID-19 | Standard 5-day course | Non-inferior. Median time to sustained clinical recovery: 4 days (VV116) vs. 5 days (Nirmatrelvir-Ritonavir). | [9] |

| Safety | Mild/Moderate COVID-19 | Standard 5-day course | Fewer adverse events reported compared to Nirmatrelvir-Ritonavir. No serious adverse events reported in multiple studies. | [4][9] |

Experimental Protocols and Methodologies

This section outlines the general methodologies used in the preclinical and clinical evaluation of this compound (VV116).

Synthesis

The synthesis of VV116 involves the preparation of the deuterated parent nucleoside GS-441524 (referred to as X1), followed by esterification.[13][19] A scalable synthesis has been achieved using deuterium gas as the deuterating agent.[13] The final step involves reacting the deuterated nucleoside with an isobutyrate esterifying agent to produce the tri-isobutyrate ester prodrug.[19]

In Vitro Antiviral Assay (General Protocol)

-

Cell Culture: Appropriate host cells (e.g., A549 for RSV, Vero E6 for SARS-CoV-2) are cultured in suitable media and conditions.[12][13]

-

Infection: Cells are infected with the target virus at a specified multiplicity of infection (MOI).

-

Treatment: Following infection (e.g., 1 hour post-infection), cells are treated with serial dilutions of this compound (VV116).[20]

-

Incubation: The treated, infected cells are incubated for a defined period (e.g., 24-48 hours).[20][21]

-

Endpoint Measurement: Viral replication is quantified. This can be done by measuring viral RNA levels (RT-qPCR), viral protein expression (Western blot, immunofluorescence), or cytopathic effect (CPE).[13][20] The EC₅₀ is calculated from the dose-response curve.

-

Cytotoxicity Assay: A parallel assay (e.g., MTS or MTT) is run on uninfected cells treated with the same compound concentrations to determine the 50% cytotoxic concentration (CC₅₀).[2]

In Vivo Efficacy Study (Mouse Model)

-

Animal Model: A relevant animal model is used, such as hACE2-transduced mice for SARS-CoV-2 or Balb/c mice for RSV.[11][13]

-

Infection: Mice are intranasally infected with a standardized dose of the virus.

-

Treatment: Treatment with this compound (VV116) or a vehicle control is initiated. Dosing is typically performed orally (PO), twice daily (BID), for a set duration (e.g., 4-5 days).[13][21]

-

Monitoring: Animals are monitored daily for changes in body weight and other clinical signs.[12]

-

Endpoint Analysis: At specific time points post-infection (e.g., day 2 and day 5), animals are euthanized. Lung tissues are harvested to quantify viral titers (e.g., via plaque assay) and viral RNA load (RT-qPCR).[11][13]

Human Clinical Trial Protocol (Phase III Example - NCT05242042)

-

Study Design: A multicenter, double-blind, randomized, placebo-controlled study to evaluate efficacy, safety, and pharmacokinetics.[22]

-

Participants: Adults (≥18 years) with a positive SARS-CoV-2 test and mild-to-moderate COVID-19 symptoms within 5 days of onset.[22]

-

Intervention: Participants are randomized to receive either this compound (VV116) or a placebo. A typical dosing regimen is administered orally every 12 hours for 5 days.[22]

-

Primary Endpoint: Time to sustained clinical recovery, often defined as the alleviation of all target symptoms for at least two consecutive days.[9]

-

Secondary Endpoints: Progression to severe COVID-19 or death, changes in viral load, and safety assessments.[8][22]

-

Data Collection: Efficacy data, safety monitoring (adverse events, lab tests), and blood samples for pharmacokinetic analysis are collected throughout the study period (e.g., through day 28).[22]

References

- 1. Deuremidevir - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of in-vivo human metabolites of the oral nucleoside anti-COVID-19 drug VV116 using UHPLC-Orbitrap-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The safety and efficacy of oral antiviral drug VV116 for treatment of COVID-19: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. VV116|COVID-19 inhibitor|DC Chemicals [dcchemicals.com]

- 6. A viral RNA-dependent RNA polymerase inhibitor VV116 broadly inhibits human coronaviruses and has synergistic potency with 3CLpro inhibitor nirmatrelvir - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. selleckchem.com [selleckchem.com]

- 11. caymanchem.com [caymanchem.com]

- 12. VV116 | this compound | SARS-CoV-2 | TargetMol [targetmol.com]

- 13. Design and development of an oral remdesivir derivative VV116 against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Remdesivir Derivative VV116 Is a Potential Broad-Spectrum Inhibitor of Both Human and Animal Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Safety, tolerability, and pharmacokinetics of VV116, an oral nucleoside analog against SARS-CoV-2, in Chinese healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Safety, tolerability, and pharmacokinetics of VV116, an oral nucleoside analog against SARS-CoV-2, in Chinese healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. An open, prospective cohort study of VV116 in Chinese participants infected with SARS-CoV-2 omicron variants - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and anti-SARS-CoV-2 activity of deuterated GS-441524 analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Safety of RNA-Dependent RNA Polymerase Inhibitors, Molnupiravir and VV116, for Oral Treatment of COVID-19: A Meta-Analysis [ijms.sums.ac.ir]

- 22. ClinicalTrials.gov [clinicaltrials.gov]

The Discovery and Preclinical Development of JT001: A Potent and Selective NLRP3 Inflammasome Inhibitor

San Diego, CA - Jecure Therapeutics, a company focused on the discovery of novel therapeutics for inflammatory diseases, developed JT001, a potent and highly specific inhibitor of the NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome.[1][2] The company's promising preclinical data on this compound in the context of nonalcoholic steatohepatitis (NASH) and other inflammatory conditions led to its acquisition by Genentech, a subsidiary of Roche, in 2018.[3][4][5][6] This report provides a detailed technical overview of the discovery and preclinical development of this compound, focusing on its mechanism of action, experimental validation, and key preclinical findings.

Introduction to NLRP3 Inflammasome and Therapeutic Rationale

The NLRP3 inflammasome is a key component of the innate immune system, functioning as a multiprotein complex that responds to a variety of endogenous and exogenous danger signals.[2] Inappropriate activation of the NLRP3 inflammasome is implicated in the pathophysiology of a wide range of inflammatory and autoimmune diseases, including NASH, liver fibrosis, cardiovascular disease, and neurodegenerative disorders.[2][3] Upon activation, the NLRP3 inflammasome promotes the activation of caspase-1, which in turn cleaves the pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18 into their mature, secreted forms.[2][7] This signaling cascade also induces a form of inflammatory cell death known as pyroptosis.[2][8] Given its central role in inflammation, the NLRP3 inflammasome has emerged as a compelling therapeutic target. Jecure Therapeutics developed this compound, a small molecule inhibitor, to specifically target and inhibit the NLRP3 inflammasome, thereby blocking the downstream inflammatory signaling.[2]

This compound: A Novel Sulfonylurea-Containing NLRP3 Inhibitor

This compound, chemically identified as 6,7-dihydro-5H-pyrazolo[5,1-b][1][7]oxazine-3-sulfonylurea, is a novel and highly specific inhibitor of the NLRP3 inflammasome.[2][8] Its primary mechanism of action is the inhibition of NLRP3 inflammasome assembly, which is a critical step for its activation.[2] By preventing the assembly of the inflammasome complex, this compound effectively blocks the activation of caspase-1 and the subsequent release of IL-1β and IL-18, as well as preventing pyroptosis.[2][8]

Preclinical Pharmacology and Efficacy

The preclinical development of this compound involved a series of in vitro and in vivo studies to characterize its potency, selectivity, and efficacy in relevant disease models.

In Vitro Potency and Selectivity

In various cell-based assays, this compound demonstrated potent and selective inhibition of the NLRP3 inflammasome.[2][8] These assays were crucial in establishing the compound's specific mechanism of action and its potential for therapeutic intervention.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line | Stimulus | Measured Endpoint | Result |

| IL-1β Release | Human THP-1 monocytes | LPS + Nigericin | IL-1β levels | Potent Inhibition |

| Caspase-1 Activation | Mouse Bone Marrow-Derived Macrophages (BMDMs) | ATP | Active Caspase-1 | Significant Reduction |

| Pyroptosis | Mouse Bone Marrow-Derived Macrophages (BMDMs) | Cell Viability | Prevention of cell death | |

| Inflammasome Selectivity | Various | Specific inflammasome activators | Cytokine release | Selective for NLRP3 over other inflammasomes (e.g., NLRC4, AIM2) |

In Vivo Pharmacokinetics and Pharmacodynamics

The pharmacokinetic and pharmacodynamic properties of this compound were evaluated in murine models. Oral administration of this compound led to plasma concentrations that were effective at inhibiting IL-1β production in vivo, correlating well with the in vitro potency observed in whole blood assays.[2][8]

Efficacy in Murine Models of Inflammatory Disease

This compound was assessed in three distinct murine models of inflammatory disease, demonstrating its therapeutic potential in attenuating hepatic inflammation and fibrosis.[2][8]

-

Muckle-Wells Syndrome (MWS) Model: In the Nlrp3A350V/+CreT mouse model, which mimics the human autoinflammatory disease MWS, oral administration of this compound effectively reduced hepatic inflammation.[2][8]

-

Diet-Induced Obesity NASH Model: In a model of NASH induced by a high-fat diet, this compound treatment led to a significant reduction in hepatic inflammation.[2][8]

-

Choline-Deficient, L-Amino Acid-Defined (CDAA) Diet-Induced NASH Model: In this model, which recapitulates key features of human NASH including fibrosis, this compound demonstrated significant reductions in both hepatic inflammation and fibrosis.[8]

Table 2: Summary of In Vivo Efficacy of this compound in Murine Models

| Model | Key Pathological Features | Effect of this compound Treatment |

| Muckle-Wells Syndrome (Nlrp3A350V/+CreT) | Systemic and hepatic inflammation | Reduced hepatic inflammation and cell damage |

| Diet-Induced Obesity NASH | Hepatic steatosis and inflammation | Reduced hepatic inflammation |

| Choline-Deficient Diet-Induced NASH | Hepatic steatosis, inflammation, and fibrosis | Reduced hepatic inflammation, fibrosis, and cell damage |

Experimental Protocols

Detailed methodologies were employed to ensure the rigor and reproducibility of the preclinical findings.

In Vitro Assays

-

Cell Culture: Human THP-1 monocytes and primary mouse bone marrow-derived macrophages (BMDMs) were used.

-

NLRP3 Inflammasome Activation: Cells were primed with lipopolysaccharide (LPS) followed by stimulation with NLRP3 activators such as nigericin or ATP.

-

Cytokine Measurement: IL-1β and other cytokines in the cell culture supernatants were quantified using enzyme-linked immunosorbent assays (ELISA).

-

Caspase-1 Activity Assay: Caspase-1 activity was measured using a fluorogenic substrate.

-

Pyroptosis Assessment: Cell death was quantified by measuring lactate dehydrogenase (LDH) release or by using cell viability dyes.

In Vivo Studies

-

Animal Models:

-

MWS Model: Nlrp3A350V/+CreT mice.

-

Diet-Induced NASH Model: Mice fed a high-fat diet.

-

CDAA NASH Model: Mice fed a choline-deficient, L-amino acid-defined diet.

-

-

Drug Administration: this compound was administered orally.

-

Pharmacokinetic Analysis: Plasma concentrations of this compound were determined at various time points after dosing using liquid chromatography-mass spectrometry (LC-MS).

-

Pharmacodynamic Analysis: IL-1β levels in peritoneal lavage fluid were measured by ELISA.

-

Histopathological Analysis: Liver tissues were collected, fixed, and stained with hematoxylin and eosin (H&E) for assessment of inflammation and with Sirius Red for evaluation of fibrosis.

-

Biochemical Analysis: Serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) were measured.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided.

Caption: NLRP3 Inflammasome Signaling Pathway and the inhibitory action of this compound.

Caption: Preclinical experimental workflow for the evaluation of this compound.

Toxicological Profile and Development Challenges

While this compound showed promising efficacy in preclinical models, its development faced challenges. An interesting aspect of this compound's discovery was its design as an attempt to overcome the liver toxicity associated with the well-known NLRP3 inhibitor, MCC950.[1] However, this compound itself encountered issues with kidney toxicity, which presented a significant hurdle for its further clinical development.[1] This highlights the complexities of developing safe and effective NLRP3 inhibitors.

Conclusion

Jecure Therapeutics' this compound was a pioneering effort in the development of selective NLRP3 inflammasome inhibitors. The comprehensive preclinical data demonstrated its potent and selective mechanism of action, leading to significant efficacy in attenuating inflammation and fibrosis in relevant animal models of human diseases such as NASH. The acquisition of Jecure by Genentech underscored the therapeutic potential of targeting the NLRP3 inflammasome. Despite the developmental challenges related to its toxicological profile, the work on this compound has provided valuable insights for the ongoing development of next-generation NLRP3 inhibitors for a multitude of inflammatory disorders.

References

- 1. Pharmacology of a Potent and Novel Inhibitor of the NOD-Like Receptor Pyrin Domain-Containing Protein 3 (NLRP3) Inflammasome that Attenuates Development of Nonalcoholic Steatohepatitis and Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A fast and accurate mouse model for inducing non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Target Cell Activation of a Structurally Novel NOD-Like Receptor Pyrin Domain-Containing Protein 3 Inhibitor NT-0796 Enhances Potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cds.ismrm.org [cds.ismrm.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Comparison of murine steatohepatitis models identifies a dietary intervention with robust fibrosis, ductular reaction, and rapid progression to cirrhosis and cancer - PMC [pmc.ncbi.nlm.nih.gov]

The NLRP3 Inflammasome: A Central Mediator in the Pathogenesis of Liver Fibrosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The nucleotide-binding oligomerization domain-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome has emerged as a critical player in the inflammatory cascade that drives liver fibrosis, the common scarring response to chronic liver injury.[1][2] Activation of this intracellular multi-protein complex in various liver cell types triggers a cascade of events, including the release of potent pro-inflammatory cytokines and a form of inflammatory cell death known as pyroptosis, which collectively contribute to the activation of hepatic stellate cells (HSCs) and the excessive deposition of extracellular matrix (ECM) characteristic of fibrosis.[3][4] This technical guide provides a comprehensive overview of the role of the NLRP3 inflammasome in liver fibrosis, detailing its activation pathways, cellular mediators, and downstream effects. Furthermore, it offers a compilation of detailed experimental protocols and quantitative data to facilitate further research and the development of novel anti-fibrotic therapies targeting this pathway.

The NLRP3 Inflammasome Signaling Pathway in Liver Fibrosis

The activation of the NLRP3 inflammasome is a two-step process involving priming and activation signals.

-

Signal 1 (Priming): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) that activate pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs).[5][6] This leads to the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, resulting in the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β).[1][6]

-

Signal 2 (Activation): A diverse range of stimuli, including ATP, cholesterol crystals, uric acid, and reactive oxygen species (ROS), can provide the second signal.[7][8] This triggers the assembly of the NLRP3 inflammasome complex, which consists of the NLRP3 sensor, the adaptor protein apoptosis-associated speck-like protein containing a CARD (ASC), and pro-caspase-1.[1][2]

Once assembled, the proximity of pro-caspase-1 molecules leads to their auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, IL-1β and IL-18.[1][5] Additionally, activated caspase-1 cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and inducing pyroptosis, a lytic form of cell death that releases cellular contents and further amplifies inflammation.[4][9][10]

Cellular Mediators of NLRP3 Inflammasome Activation in the Liver

Multiple cell types within the liver, including hepatocytes, Kupffer cells (resident macrophages), and hepatic stellate cells, can express and activate the NLRP3 inflammasome, contributing to the fibrotic process through distinct but interconnected mechanisms.

Hepatocytes

Hepatocytes, the main parenchymal cells of the liver, can undergo pyroptosis upon NLRP3 inflammasome activation in response to various insults like lipotoxicity and viral infections.[4][9][10] The release of DAMPs and inflammasome particles from pyroptotic hepatocytes can then activate neighboring Kupffer cells and HSCs, perpetuating the inflammatory and fibrogenic response.[4][9]

Kupffer Cells

Kupffer cells are key players in liver inflammation. They are robustly activated by PAMPs and DAMPs, leading to potent NLRP3 inflammasome activation and the secretion of large amounts of IL-1β and IL-18.[11][12] These cytokines act in a paracrine manner to activate HSCs, promoting their transdifferentiation into collagen-producing myofibroblasts.[11][13]

Hepatic Stellate Cells

HSCs are the primary fibrogenic cells in the liver. While quiescent in a healthy liver, they become activated in response to injury.[1] Emerging evidence indicates that HSCs themselves can express and activate the NLRP3 inflammasome, creating an autocrine loop that sustains their activated phenotype and promotes collagen production.[1][11] IL-1β and IL-18 released from Kupffer cells and other immune cells can further amplify this activation.[14][15]

Quantitative Data on NLRP3 Inflammasome and Fibrosis Markers

The following tables summarize quantitative data from various studies, highlighting the upregulation of NLRP3 inflammasome components and fibrosis markers in experimental models of liver fibrosis.

Table 1: Upregulation of NLRP3 Inflammasome Components in Liver Fibrosis Models

| Gene/Protein | Model | Fold Change (vs. Control) | Reference |

| mRNA | |||

| Nlrp3 | CCl₄-induced fibrosis (mice) | ~3.5 | [11] |

| Asc | CCl₄-induced fibrosis (mice) | ~2.8 | [11] |

| Casp1 | CCl₄-induced fibrosis (mice) | ~4.2 | [11] |

| Il1b | CCl₄-induced fibrosis (mice) | ~8.0 | [11] |

| Il18 | CCl₄-induced fibrosis (mice) | ~3.0 | [11] |

| Protein | |||

| NLRP3 | CCl₄-induced fibrosis (mice) | ~3.0 | [11] |

| Cleaved Caspase-1 | CCl₄-induced fibrosis (mice) | ~5.0 | [11] |

| IL-1β | CCl₄-induced fibrosis (mice) | ~6.0 | [11] |

| IL-18 | CCl₄-induced fibrosis (mice) | ~2.5 | [11] |

Table 2: Changes in Fibrosis Markers in Response to NLRP3 Modulation

| Marker | Model | Treatment/Genetic Modification | Change | Reference |

| Collagen Deposition (Sirius Red) | CCl₄-induced fibrosis (mice) | MCC950 (NLRP3 inhibitor) | ~50% decrease | [11] |

| Hydroxyproline Content | CCl₄-induced fibrosis (mice) | MCC950 (NLRP3 inhibitor) | ~40% decrease | [11] |

| α-SMA Expression | CCl₄-induced fibrosis (mice) | NLRP3 knockout | Significant decrease | [11] |

| Col1a1 mRNA | CCl₄-induced fibrosis (mice) | NLRP3 knockout | ~60% decrease | [11] |

| Timp1 mRNA | CCl₄-induced fibrosis (mice) | NLRP3 knockout | ~50% decrease | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of the NLRP3 inflammasome in liver fibrosis.

Induction of Liver Fibrosis in Mice

4.1.1. Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis

-

Animals: 8-10 week old C57BL/6 mice.

-

Reagent Preparation: Prepare a 10% (v/v) solution of CCl₄ in corn oil.

-

Administration: Administer 1 µL/g body weight of the CCl₄ solution via intraperitoneal (i.p.) injection twice a week for 4-8 weeks.

-

Control: Administer an equal volume of corn oil to the control group.

-

Assessment: Euthanize mice 48 hours after the final injection and collect liver tissue and blood for analysis.

4.1.2. Bile Duct Ligation (BDL)-Induced Liver Fibrosis

-

Animals: 8-10 week old C57BL/6 mice.

-

Surgical Procedure:

-

Anesthetize the mouse.

-

Make a midline abdominal incision to expose the common bile duct.

-

Ligate the bile duct in two locations with 6-0 silk suture.

-

Close the abdominal wall and skin with sutures.

-

-

Sham Operation: Perform the same surgical procedure on control animals without ligating the bile duct.

-

Post-operative Care: Provide appropriate analgesia and monitor for recovery.

-

Assessment: Euthanize mice 14-21 days post-surgery and collect liver tissue and blood.

Isolation and Culture of Primary Mouse Hepatic Stellate Cells (HSCs)

-

Liver Perfusion:

-

Anesthetize a C57BL/6 mouse and cannulate the portal vein.

-

Perfuse the liver with a calcium-free Hanks' Balanced Salt Solution (HBSS) containing 0.5 mM EGTA.

-

Switch to a perfusion solution containing collagenase type IV (0.5 mg/mL) and DNase I (0.02 mg/mL) in HBSS with calcium and magnesium.

-

-

Liver Digestion:

-

Excise the perfused liver, mince it, and incubate in the collagenase solution at 37°C for 20-30 minutes with gentle shaking.

-

Filter the cell suspension through a 70 µm cell strainer.

-

-

HSC Isolation:

-

Centrifuge the cell suspension and resuspend the pellet in a 12.5% OptiPrep™ density gradient medium.

-

Carefully layer this suspension on top of an 8.2% OptiPrep™ solution and centrifuge at 1400 x g for 20 minutes without brake.

-

Collect the HSC-enriched layer at the interface.

-

-

Cell Culture:

-

Wash the collected cells and plate them on uncoated plastic dishes in DMEM with 10% FBS and penicillin/streptomycin.

-

Cells will become activated and adopt a myofibroblastic phenotype over 3-7 days in culture.

-

In Vitro NLRP3 Inflammasome Activation in Primary HSCs

-

Cell Seeding: Plate primary mouse HSCs in 12-well plates and allow them to adhere and become quiescent (if desired) or use activated cells (day 3-7 post-isolation).

-

Priming (Signal 1): Treat the cells with Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL for 4 hours in complete DMEM.

-

Activation (Signal 2): Replace the medium with serum-free DMEM and treat the cells with ATP at a final concentration of 5 mM for 30-60 minutes.

-

Sample Collection:

-

Collect the supernatant for cytokine analysis (ELISA for IL-1β).

-

Lyse the cells for protein analysis (Western blot for NLRP3, ASC, cleaved caspase-1).

-

Quantification of Liver Fibrosis

4.4.1. Sirius Red Staining

-

Tissue Preparation: Fix liver tissue in 10% neutral buffered formalin, embed in paraffin, and cut 5 µm sections.

-

Staining:

-

Deparaffinize and rehydrate the sections.

-

Stain with Picro-Sirius Red solution (0.1% Direct Red 80 in saturated picric acid) for 1 hour.

-

Wash twice with acidified water (0.5% acetic acid).

-

Dehydrate through graded alcohols and clear in xylene.

-

Mount with a permanent mounting medium.

-

-

Quantification:

-

Capture images of the stained sections under a microscope.

-

Use image analysis software (e.g., ImageJ) to quantify the red-stained collagen area as a percentage of the total tissue area.

-

4.4.2. Hydroxyproline Assay

-

Tissue Hydrolysis:

-

Weigh 50-100 mg of liver tissue.

-

Add 1 mL of 6N HCl and hydrolyze at 110°C for 18-24 hours.

-

-

Assay Procedure:

-

Neutralize the hydrolysate with 6N NaOH.

-

Add Chloramine-T reagent and incubate at room temperature for 20 minutes.

-

Add Ehrlich's reagent (p-dimethylaminobenzaldehyde) and incubate at 65°C for 15 minutes.

-

Cool the samples and measure the absorbance at 550 nm.

-

-

Quantification: Calculate the hydroxyproline content using a standard curve generated with known concentrations of hydroxyproline. Collagen content can be estimated assuming hydroxyproline constitutes approximately 13.5% of collagen by weight.

Western Blot Analysis of Inflammasome Components

-

Protein Extraction: Lyse liver tissue or cultured cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a 12% polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies (e.g., anti-NLRP3, anti-ASC, anti-caspase-1 p20) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Pyroptosis Detection

-

Cell Preparation: Prepare a single-cell suspension from liver tissue or use cultured cells.

-

Staining:

-

Incubate cells with a fluorescently labeled inhibitor of caspases (FLICA) specific for active caspase-1 (e.g., FAM-YVAD-FMK) for 1 hour at 37°C.

-

Wash the cells and then stain with a viability dye such as Propidium Iodide (PI) or DAPI.

-

-

Flow Cytometry Analysis:

-

Acquire the stained cells on a flow cytometer.

-

Pyroptotic cells will be double-positive for the active caspase-1 probe and the viability dye.

-

Quantify the percentage of pyroptotic cells in the total cell population.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the role of the NLRP3 inflammasome in a mouse model of liver fibrosis.

Conclusion

The NLRP3 inflammasome is a pivotal driver of inflammation and fibrosis in the liver. Its activation in hepatocytes, Kupffer cells, and hepatic stellate cells initiates and perpetuates a vicious cycle of cell death, inflammation, and extracellular matrix deposition. The detailed methodologies and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to unravel the complexities of liver fibrosis and to develop novel therapeutic strategies targeting the NLRP3 inflammasome pathway. Further research focusing on the specific activators of the NLRP3 inflammasome in different liver diseases and the intricate crosstalk between various liver cell populations will be crucial for the successful clinical translation of NLRP3-targeted therapies.

References

- 1. Xia & He Publishing [xiahepublishing.com]

- 2. The Role of the NLRP3 Inflammasome in Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dual role of pyroptosis in liver diseases: mechanisms, implications, and therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inflammasomes and Pyroptosis of Liver Cells in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of NLRP3 inflammasome-mediated hepatic stellate cell activation: Therapeutic potential for liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NLRP3 inflammasome activation from Kupffer cells is involved in liver fibrosis of Schistosoma japonicum-infected mice via NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. NLRP3 Inflammasome and Pyroptosis in Liver Pathophysiology: The Emerging Relevance of Nrf2 Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hepatocyte pyroptosis and release of inflammasome particles induce stellate cell activation and liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hepatocyte pyroptosis and release of inflammasome particles induce stellate cell activation and liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanisms of NLRP3 inflammasome-mediated hepatic stellate cell activation: Therapeutic potential for liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Crosstalk Between Liver Macrophages and Surrounding Cells in Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Interleukin-18 signaling promotes activation of hepatic stellate cells in mouse liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. profiles.wustl.edu [profiles.wustl.edu]

An In-depth Technical Guide to the Toxicology Profile of JT001 (VV116)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicology profile of JT001, an oral antiviral agent also known as VV116. The information presented herein is synthesized from available preclinical and clinical data to support further research and development efforts.

Non-Clinical Toxicology

Preclinical studies have established an initial safety profile for this compound, focusing on acute, repeated-dose, and genetic toxicity.

Summary of Quantitative Toxicology Data

The following table summarizes the key quantitative findings from non-clinical toxicology studies conducted on this compound (VV116).

| Study Type | Species | Route of Administration | Key Finding | Reference |

| Acute Toxicity | Rat | Oral | Maximum Tolerated Dose (MTD): ≥ 2.0 g/kg | [1] |

| Beagle Dog | Oral | Maximum Tolerated Dose (MTD): ≥ 1.0 g/kg | [1] | |

| Repeated-Dose Toxicity | Rat | Oral (14 days) | No-Observed-Adverse-Effect-Level (NOAEL): 200 mg/kg | [1] |

| Beagle Dog | Oral (14 days) | No-Observed-Adverse-Effect-Level (NOAEL): 30 mg/kg | [1] | |

| Genotoxicity | In vitro | N/A | Ames Test: Non-mutagenic | [1] |

| In vivo | N/A | Micronucleus Test (bone marrow cells): Non-mutagenic | [1] |

Experimental Protocols

Detailed experimental protocols for the pivotal non-clinical toxicology studies are outlined below. These protocols are based on internationally recognized OECD guidelines, which are presumed to have been followed for the assessment of this compound.

Objective: To determine the acute oral toxicity of a substance.[2][3]

Test System:

-

Species: Rat (as used for this compound)[1]

-

Sex: Typically, one sex (usually females) is used.

-

Number of Animals: A stepwise procedure using 3 animals per step.[2]

Procedure:

-

Dose Administration: The test substance is administered orally by gavage at one of the defined dose levels.[2]

-

Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[4]

-

Stepwise Dosing: The absence or presence of compound-related mortality at one step determines the next step, which may involve dosing at a higher or lower level.[2]

Objective: To evaluate the sub-acute toxicity of a substance administered orally for 28 days (adapted for a 14-day study).[5][6][7]

Test System:

-

Species: Rat and Beagle Dog (as used for this compound)[1]

-

Number of Animals: Typically, groups of animals for each dose level and a control group.[6]

Procedure:

-

Dose Administration: The test substance is administered orally once daily for 14 days.[1]

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements.

-

Clinical Pathology: At the end of the treatment period, blood samples are collected for hematology and clinical biochemistry analysis.

-

Pathology: A full necropsy is performed on all animals, and selected organs are weighed and examined histopathologically.

Objective: To detect point mutations induced by the test substance.[8][9][10][11]

Test System:

-

Bacterial Strains: At least five strains of Salmonella typhimurium and Escherichia coli are used, including those that can detect both base-pair substitution and frameshift mutations.[8][12]

-

Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix).[8][12]

Procedure:

-

Exposure: Bacteria are exposed to the test substance at various concentrations.[10][11]

-

Incubation: The plates are incubated for 48-72 hours.[10][11]

-

Evaluation: The number of revertant colonies is counted and compared to the control. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.[12]

Objective: To detect damage to chromosomes or the mitotic apparatus in erythroblasts.[13][14][15][16][17]

Test System:

-

Species: Rodents (e.g., mice or rats).

-

Tissue: Bone marrow or peripheral blood cells are analyzed.[16]

Procedure:

-

Dose Administration: The test substance is administered to the animals, typically via one or more treatments.[16]

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last administration.[14]

-

Analysis: Erythrocytes are scored for the presence of micronuclei. An increase in the frequency of micronucleated immature erythrocytes in treated animals indicates genotoxicity.[13][15]

Safety Pharmacology

Specific safety pharmacology studies for this compound have not been detailed in the available literature. However, standard safety pharmacology assessments typically investigate the potential undesirable pharmacodynamic effects of a drug on vital physiological functions. These studies usually include:

-

Central Nervous System: Evaluation of effects on behavior, coordination, and other neurological functions.

-

Cardiovascular System: Assessment of effects on blood pressure, heart rate, and electrocardiogram (ECG) parameters. A publication mentions that VV116 and its metabolite had little effect on the hERG current, suggesting a low risk of QT prolongation.[1]

-

Respiratory System: Measurement of effects on respiratory rate and function.

Clinical Safety Profile

Clinical trials of this compound (VV116) for the treatment of COVID-19 have provided valuable insights into its safety and tolerability in humans.

A systematic review of studies on VV116 for COVID-19 concluded that it has a reliable safety and efficacy profile.[18][19][20] No serious adverse events were reported in the VV116 experimental groups in the included studies.[18][20] In a comparative study, the incidence of adverse events was lower in the VV116 group compared to the nirmatrelvir-ritonavir group (67.4% vs. 77.3%).[21] Another study reported that in the VV116 group, adverse events were observed, but all were resolved without intervention, and no serious adverse events occurred.[22] A Phase 3 study also found that the incidence of treatment-emergent adverse events of any grade was similar between the VV116 and placebo groups.[23][24]

Mandatory Visualizations

Signaling Pathway: Mechanism of Action of this compound

This compound is a prodrug that is metabolized to its active nucleoside triphosphate form. This active form acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA synthesis.[1]

Caption: Mechanism of action of this compound as a viral RdRp inhibitor.

Experimental Workflow: Non-Clinical Toxicology Assessment

The following diagram illustrates a typical workflow for the non-clinical toxicological assessment of a new drug candidate like this compound.

Caption: A typical experimental workflow for non-clinical toxicology assessment.

References

- 1. Design and development of an oral remdesivir derivative VV116 against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 5. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. nib.si [nib.si]

- 9. catalog.labcorp.com [catalog.labcorp.com]

- 10. oecd.org [oecd.org]

- 11. Reverse mutation test on bacteria according to OECD 471 - Analytice [analytice.com]

- 12. nucro-technics.com [nucro-technics.com]

- 13. nucro-technics.com [nucro-technics.com]

- 14. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]

- 15. catalog.labcorp.com [catalog.labcorp.com]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. The safety and efficacy of oral antiviral drug VV116 for treatment of COVID-19: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. VV116 versus Nirmatrelvir-Ritonavir for Oral Treatment of Covid-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. An open, prospective cohort study of VV116 in Chinese participants infected with SARS-CoV-2 omicron variants - PMC [pmc.ncbi.nlm.nih.gov]

- 23. junshipharma.com [junshipharma.com]

- 24. Junshi Biosciences Announces Lancet Infectious Diseases Publication of Results from the 2nd Phase 3 Study of VV116 for Treating COVID-19 - 君实生物 [junshipharma.com]

Preclinical Evaluation of JT001 for Inflammatory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth overview of the preclinical data available for JT001 (also known as VV116) in the context of inflammatory diseases. Due to the limited publicly available data specifically focused on inflammatory conditions, this document also serves as a broader guide to the standard preclinical methodologies used to evaluate novel anti-inflammatory drug candidates. It is designed to inform researchers, scientists, and drug development professionals on the current state of knowledge regarding this compound and the experimental pathways for assessing its potential in treating inflammatory disorders.

Introduction to this compound (VV116)

This compound, or VV116, is an oral nucleoside analog that has been primarily investigated as an antiviral agent, particularly against SARS-CoV-2.[1][2][3] It is a prodrug that is metabolized into its active form to inhibit viral replication.[4] While its development has been focused on infectious diseases, its mechanism and the interplay between viral infections and the host inflammatory response suggest a potential role in modulating inflammation. Preclinical studies have touched upon its effects on inflammation, primarily in the context of viral-induced lung injury.[1][2][3][5]

Preclinical Data on this compound (VV116)

The available preclinical data for this compound is predominantly from studies evaluating its efficacy and safety as an antiviral. The anti-inflammatory effects noted are secondary to its primary antiviral activity.

Data Presentation

The following table summarizes the quantitative preclinical data for this compound (VV116) gathered from public sources.

| Parameter | Species | Model | Key Findings |

| Efficacy | Mouse | SARS-CoV-2 Infection | A low dose of VV116 reduced virus titers below the detection limit and significantly lowered the chances of lung injury.[1][2][3][5] |

| Safety | Rat | Healthy | Maximum Tolerated Dose (Single Dose): ≥ 2.0 g/kg. No Observed Adverse Effect Level (NOAEL) (14-day repeated dose): 200 mg/kg. |

| Safety | Beagle Dog | Healthy | Maximum Tolerated Dose (Single Dose): ≥ 1.0 g/kg. No Observed Adverse Effect Level (NOAEL) (14-day repeated dose): 30 mg/kg. |

| Pharmacokinetics | Rat | Healthy | High oral bioavailability.[1][4] |

| Pharmacokinetics | Human (Healthy) | Phase I Clinical Trial | In single ascending doses (25-800 mg), AUC and Cmax increased in an approximately dose-proportional manner. The mean half-life (T1/2) ranged from 4.86 to 6.95 hours.[4][6] |

General Preclinical Assessment of Anti-Inflammatory Compounds

Given the limited specific data for this compound in inflammatory disease models, this section outlines a typical preclinical evaluation pathway for a compound with potential anti-inflammatory properties.

In Vitro Assays

In vitro assays are crucial for the initial screening and mechanistic understanding of a drug's anti-inflammatory potential. These assays typically involve cell lines or primary cells stimulated with an inflammatory agent.

A common in vitro model for inflammation involves the use of murine macrophage-like cell lines, such as RAW264.7, or human peripheral blood mononuclear cells (PBMCs).[7][8]

-

Cell Culture and Treatment: Cells are cultured under standard conditions. For inducing an inflammatory response, cells are often stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[9][10] The test compound (e.g., this compound) would be added at various concentrations before or concurrently with the inflammatory stimulus.

-

Endpoint Measurement: The anti-inflammatory effect is quantified by measuring the levels of key inflammatory mediators.

-

Cytokine Production: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) are measured in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead assays.[11][12]

-

Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, is measured in the supernatant using the Griess reagent.[8]

-

Gene Expression: The mRNA levels of inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-6) are quantified using real-time quantitative PCR (RT-qPCR).[8]

-

Signaling Pathway Analysis: The activation of key inflammatory signaling pathways, such as the NF-κB pathway, is assessed by measuring the phosphorylation of key proteins (e.g., IκBα, p65) or the nuclear translocation of transcription factors using Western blotting or immunofluorescence.

-

| In Vitro Assay | Cell Type | Inflammatory Stimulus | Key Endpoints Measured |

| Cytokine Release Assay | RAW264.7 macrophages, Human PBMCs | Lipopolysaccharide (LPS) | TNF-α, IL-6, IL-1β, IL-10 |

| Nitric Oxide (NO) Assay | RAW264.7 macrophages | Lipopolysaccharide (LPS) | Nitrite levels |

| Gene Expression Analysis | Various immune cells | LPS, TNF-α | mRNA levels of iNOS, COX-2, pro-inflammatory cytokines |

| NF-κB Activation Assay | Various immune cells | LPS, TNF-α | Phosphorylation of IκBα and p65, nuclear translocation of p65 |

| Inflammasome Activation Assay | Bone marrow-derived macrophages (BMDMs) | LPS + ATP, Nigericin | IL-1β, IL-18, Caspase-1 activation, ASC speck formation |

In Vivo Models

In vivo models are essential for evaluating the efficacy, pharmacokinetics, and safety of a drug candidate in a whole-organism context. The choice of model depends on the specific inflammatory disease being targeted.

Collagen-Induced Arthritis (CIA) in Mice (Model for Rheumatoid Arthritis) [13][14][15]

-

Induction: Susceptible mouse strains (e.g., DBA/1) are immunized with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA).[16] A booster injection with collagen in Incomplete Freund's Adjuvant (IFA) is typically given 21 days later.[16] Arthritis development, characterized by joint swelling and inflammation, usually occurs 26 to 35 days after the initial immunization.[16]

-

Treatment: The test compound is administered orally or via injection at various doses, starting before or after the onset of disease.

-

Evaluation:

-

Clinical Scoring: The severity of arthritis is assessed by visually scoring paw swelling and inflammation.

-

Histopathology: Joint tissues are collected for histological analysis to evaluate synovial inflammation, cartilage destruction, and bone erosion.

-

Biomarker Analysis: Levels of inflammatory cytokines and anti-collagen antibodies in the serum are measured.

-

Dextran Sodium Sulfate (DSS)-Induced Colitis in Mice (Model for Inflammatory Bowel Disease) [17][18][19][20][21]

-

Induction: Colitis is induced by administering DSS in the drinking water for a defined period (e.g., 5-7 days for acute colitis).[18][20] DSS is toxic to the colonic epithelial cells, leading to a breakdown of the mucosal barrier and subsequent inflammation.[19]

-

Treatment: The test compound is administered, and its effect on the development or resolution of colitis is evaluated.

-

Evaluation:

-

Disease Activity Index (DAI): A composite score based on weight loss, stool consistency, and rectal bleeding.[18]

-

Colon Length: Inflammation leads to a shortening of the colon.

-

Histopathology: Colon tissue is examined for epithelial damage, inflammatory cell infiltration, and ulceration.

-

Myeloperoxidase (MPO) Activity: A measure of neutrophil infiltration in the colon tissue.

-

Cytokine Levels: Pro-inflammatory cytokine levels are measured in the colon tissue.[18]

-

| In Vivo Model | Disease Modeled | Induction Method | Key Parameters Evaluated |

| Collagen-Induced Arthritis (CIA) | Rheumatoid Arthritis | Immunization with type II collagen and adjuvant | Paw swelling, clinical score, joint histology, serum cytokines, anti-collagen antibodies |

| Dextran Sodium Sulfate (DSS)-Induced Colitis | Inflammatory Bowel Disease | Administration of DSS in drinking water | Disease Activity Index (DAI), colon length, colon histology, myeloperoxidase (MPO) activity, tissue cytokine levels |

| LPS-Induced Endotoxemia | Systemic Inflammation / Sepsis | Intraperitoneal injection of LPS | Serum levels of pro-inflammatory cytokines (TNF-α, IL-6), survival rate |

Mandatory Visualizations

Experimental Workflow Diagram

Caption: General experimental workflow for preclinical evaluation of anti-inflammatory compounds.

Signaling Pathway Diagram: Canonical NF-κB Pathway

Caption: Simplified diagram of the canonical NF-κB signaling pathway.

Conclusion

While specific preclinical data for this compound in primary inflammatory diseases are not yet widely available, its observed effect on reducing lung injury in viral models provides a rationale for further investigation. This guide outlines the standard in vitro and in vivo methodologies that would be necessary to thoroughly evaluate the anti-inflammatory potential of this compound. A systematic approach, beginning with in vitro screening to establish activity and mechanism, followed by efficacy and safety studies in relevant animal models of inflammatory disease, will be crucial in determining the therapeutic utility of this compound for these indications. The provided experimental protocols and workflows serve as a roadmap for such an evaluation.

References

- 1. VV116 Versus PAXLOVID Phase III Registrational Trial for Early Treatment of Mild to Moderate COVID-19 in High Risk Patients Reaches Primary Endpoint - BioSpace [biospace.com]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. Junshi Biosciences Announces Approval for Marketing of VV116 in China - 君实生物 [junshipharma.com]

- 4. The safety and efficacy of oral antiviral drug VV116 for treatment of COVID-19: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Junshi Biosciences Announces Lancet Infectious Diseases Publication of Results from the 2nd Phase 3 Study of VV116 for Treating COVID-19 - BioSpace [biospace.com]

- 6. Safety, tolerability, and pharmacokinetics of VV116, an oral nucleoside analog against SARS-CoV-2, in Chinese healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inflammasome assays in vitro and in mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - TW [thermofisher.com]

- 10. benchchem.com [benchchem.com]

- 11. youtube.com [youtube.com]

- 12. Lipopolysaccharide-Induced Profiles of Cytokine, Chemokine, and Growth Factors Produced by Human Decidual Cells Are Altered by Lactobacillus rhamnosus GR-1 Supernatant - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chondrex.com [chondrex.com]

- 14. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Collagen-Induced Arthritis Models | Springer Nature Experiments [experiments.springernature.com]

- 16. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]

- 17. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]

- 18. DSS-induced colitis model | SMC Laboratories Inc. [smccro-lab.com]

- 19. redoxis.se [redoxis.se]

- 20. socmucimm.org [socmucimm.org]

- 21. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Genentech's Strategic Acquisition of Jecure Therapeutics: A Deep Dive into the NLRP3 Inhibitor JT001

South San Francisco, CA & San Diego, CA – November 27, 2018 – In a strategic move to bolster its pipeline in inflammatory diseases, Genentech, a member of the Roche Group, announced its acquisition of Jecure Therapeutics, a privately held biotechnology company focused on the discovery of novel therapeutics for the treatment of non-alcoholic steatohepatitis (NASH) and liver fibrosis. The acquisition provides Genentech with access to Jecure's entire preclinical portfolio of NLRP3 inhibitors, including their lead candidate, JT001.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the science behind Jecure's NLRP3 inhibitor program, with a particular focus on the lead molecule, this compound.

The NLRP3 Inflammasome: A Key Mediator of Inflammation

The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a multiprotein complex that plays a critical role in the innate immune system. Its activation triggers the release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a form of inflammatory cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome has been implicated in a wide range of inflammatory and autoimmune diseases, including NASH, liver fibrosis, gout, and cardiovascular diseases.

Signaling Pathway of NLRP3 Inflammasome Activation

The activation of the NLRP3 inflammasome is a two-step process:

-

Priming (Signal 1): This initial step is triggered by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), which activate transcription factors like NF-κB, leading to the increased expression of NLRP3 and pro-IL-1β.

-

Activation (Signal 2): A variety of stimuli, including ATP, crystalline substances, and mitochondrial dysfunction, can trigger the assembly of the NLRP3 inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1. The proximity of pro-caspase-1 molecules leads to their auto-activation, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, active forms.

This compound: A Potent and Selective NLRP3 Inhibitor

This compound is a small molecule inhibitor of the NLRP3 inflammasome that was under preclinical development by Jecure Therapeutics. While specific details about its discovery and optimization are proprietary, publicly available data from a 2018 scientific conference presentation provides insights into its pharmacological properties.

Quantitative Data Summary

| Parameter | JT-194 | JT-349 |

| IL-1β Release IC50 (Kupffer Cells) | 107 nM | 13 nM |

| IL-18 Release IC50 (Kupffer Cells) | 99 nM | 7 nM |

| ASC Speck Formation IC50 (BMDMs) | 34 nM | 7 nM |

| LogD | 1.4 | - |

| AUC (ng·h/mL) | 93,600 | - |

| Clearance (mL/min/kg) | 1.1 | - |

| Half-life (h) | 1.4 | - |

| Oral Bioavailability (%) | 62 | - |

| Data from Veal, J. et al. 53rd Annu Meet Eur Assoc Study Liver (EASL) (April 11-15, Paris) 2018, Abst THU-483. |

Note: The relationship between this compound and the compounds JT-194 and JT-349 presented at the 2018 EASL conference is not explicitly stated in the available public information. It is plausible that these are internal Jecure compound designations, with one of them potentially being this compound or a closely related analog.

Key Experimental Protocols

The following are detailed methodologies for key experiments typically used in the preclinical evaluation of NLRP3 inhibitors, based on common practices in the field.

In Vitro NLRP3 Inflammasome Activation Assay

Objective: To determine the potency of a test compound in inhibiting NLRP3-dependent cytokine release in primary immune cells.

Methodology:

-

Cell Culture: Isolate primary Kupffer cells from mouse liver or bone marrow-derived macrophages (BMDMs) from mouse femurs and tibias. Culture the cells in appropriate media supplemented with growth factors.

-

Priming: Prime the cells with lipopolysaccharide (LPS; 1 µg/mL) for 4 hours to induce the expression of NLRP3 and pro-IL-1β.

-

Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the test compound (e.g., this compound) for 1 hour.

-

Activation: Activate the NLRP3 inflammasome by adding ATP (5 mM) for 30 minutes or Nigericin (10 µM) for 1 hour.

-

Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of mature IL-1β and IL-18 using commercially available ELISA kits.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the cytokine release compared to the vehicle-treated control.

ASC Speck Formation Assay

Objective: To visualize and quantify the effect of a test compound on the formation of the ASC speck, a hallmark of inflammasome activation.

Methodology:

-

Cell Culture and Transfection: Culture immortalized macrophages (e.g., J774A.1) and transiently transfect them with a plasmid encoding ASC fused to a fluorescent protein (e.g., ASC-mCherry).

-

Priming and Inhibition: Prime the cells with LPS and treat with the test compound as described in the inflammasome activation assay.

-

Activation: Activate the inflammasome with an appropriate stimulus (e.g., ATP or Nigericin).

-

Microscopy: Fix and permeabilize the cells. Visualize the formation of ASC specks using fluorescence microscopy.

-

Quantification: Quantify the percentage of cells with ASC specks in multiple fields of view for each treatment condition.

Preclinical Toxicology and the Challenge of Kidney Toxicity

A significant challenge in the development of NLRP3 inhibitors has been the potential for off-target toxicity. While specific, detailed preclinical toxicology data for this compound is not publicly available, reports have indicated that the compound encountered issues with kidney toxicity during its development. This is a critical consideration for any drug development program, and the methodologies for assessing drug-induced nephrotoxicity are well-established.

Methods for Evaluating Drug-Induced Nephrotoxicity in Preclinical Studies

-

In Vivo Studies: Rodent and non-rodent species are administered the test compound at various doses over different durations (acute, sub-chronic, and chronic). Key assessments include:

-

Clinical Observations: Monitoring for any changes in animal health and behavior.

-

Urinalysis: Measuring parameters such as protein, glucose, ketones, and microscopic examination for cells and casts.

-

Serum Chemistry: Analyzing levels of blood urea nitrogen (BUN) and creatinine as indicators of kidney function.

-

Histopathology: Microscopic examination of kidney tissue to identify any cellular damage, inflammation, or other abnormalities.

-

-

In Vitro Models: Using primary kidney cells or kidney-derived cell lines to assess the direct cytotoxic effects of the compound.

The Path Forward for Genentech's NLRP3 Program

The acquisition of Jecure Therapeutics provided Genentech with a portfolio of NLRP3 inhibitors and a team with expertise in this area. While this compound itself may not have advanced due to toxicity concerns, the knowledge and chemical matter gained from Jecure's program are valuable assets for Genentech's ongoing efforts to develop safe and effective treatments for inflammatory diseases like NASH. The learnings from the preclinical development of this compound, including the specific nature of its kidney toxicity, will undoubtedly inform the design and selection of next-generation NLRP3 inhibitors with improved safety profiles. The field of NLRP3 inhibition continues to be an active area of research, with several other companies also advancing their own candidates into clinical development.

Foundational & Exploratory (antiviral)

Deuremidevir (JT001) mechanism of action in SARS-CoV-2

An In-depth Technical Guide on the Mechanism of Action of Deuremidevir (JT001) in SARS-CoV-2

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deuremidevir (this compound/VV116) is an orally bioavailable nucleoside analog developed for the treatment of COVID-19. As a prodrug, it undergoes extensive metabolism to its active triphosphate form, which serves as a potent and selective inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). By incorporating into the nascent viral RNA, it triggers premature chain termination, effectively halting viral replication. This document provides a comprehensive technical overview of its chemical nature, multi-step activation pathway, molecular mechanism of action, quantitative antiviral activity, resistance profile, and the key experimental methodologies used for its characterization.

Chemical Profile and Prodrug Strategy

Deuremidevir is a deuterated, tri-isobutyrate ester prodrug of GS-441524, the parent nucleoside of remdesivir.[1][2][3] This chemical modification strategy is critical for its clinical utility, as it significantly enhances oral bioavailability, a key limitation of remdesivir which requires intravenous administration.[3][4]

-

Deuteration: The substitution of a hydrogen atom with its heavier isotope, deuterium, can slow down metabolic processes, potentially improving the pharmacokinetic profile.[5]

-

Esterification: The addition of three isobutyrate ester groups masks the polar hydroxyl groups of the parent nucleoside, increasing its lipophilicity and facilitating absorption from the gastrointestinal tract.

Once absorbed, these ester groups are rapidly cleaved by host esterase enzymes to release the parent nucleoside, GS-441524 (also referred to as 116-N1), into circulation.[4][6]

Molecular Mechanism of Action

The antiviral activity of Deuremidevir is a multi-step process that begins with its oral administration and culminates in the termination of viral RNA synthesis within infected host cells.

Metabolic Activation Pathway

Deuremidevir itself is not active. It requires conversion into its active triphosphate form through a sequential metabolic pathway.

-

Step 1: Hydrolysis (De-esterification): Following oral absorption, Deuremidevir is rapidly hydrolyzed by host esterases, removing the three isobutyrate groups to yield its parent nucleoside, GS-441524.[6]

-

Step 2: Intracellular Phosphorylation: GS-441524 is transported into host cells where it undergoes successive phosphorylation by host kinase enzymes. This three-step process converts the nucleoside into its monophosphate, diphosphate, and finally, its pharmacologically active nucleoside triphosphate (NTP) form, 116-NTP.[6][7]

Inhibition of SARS-CoV-2 RdRp

The active metabolite, 116-NTP, is an analog of adenosine triphosphate (ATP).[7] It directly targets the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp, nsp12), the core enzyme responsible for replicating the viral RNA genome.[4]

-

Competitive Inhibition: 116-NTP competes with the natural substrate, ATP, for binding to the active site of the viral RdRp.[7][8]

-

Incorporation into Viral RNA: The RdRp incorporates the analog into the growing (nascent) viral RNA strand.[7]

-

Delayed Chain Termination: The presence of the modified nucleoside in the RNA strand disrupts the translocation of the polymerase, leading to the premature termination of RNA synthesis. This mechanism, described for the parent compound remdesivir, effectively halts the production of new viral genomes.[9][10]

Quantitative Antiviral Activity & Selectivity